molecular formula C18H19F2N3O3S B2481013 N1-(2,4-difluorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide CAS No. 2034567-32-1

N1-(2,4-difluorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide

Cat. No.: B2481013
CAS No.: 2034567-32-1
M. Wt: 395.42
InChI Key: ODYPEOMMHLJADT-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide is a synthetic organic compound characterized by the presence of difluorophenyl, furan, and thiomorpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide typically involves the following steps:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the difluorophenyl group: This step involves the use of a difluorophenyl amine, which is reacted with the oxalamide intermediate.

    Incorporation of the furan and thiomorpholine moieties: These groups are introduced through nucleophilic substitution reactions, often using furan-2-yl and thiomorpholine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-difluorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

N1-(2,4-difluorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N1-(2,4-difluorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,4-difluorophenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide: Lacks the thiomorpholine moiety.

    N1-(2,4-difluorophenyl)-N2-(2-thiomorpholinoethyl)oxalamide: Lacks the furan moiety.

    N1-(2,4-difluorophenyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide: Contains a morpholine ring instead of thiomorpholine.

Uniqueness

N1-(2,4-difluorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide is unique due to the combination of its difluorophenyl, furan, and thiomorpholine groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O3S/c19-12-3-4-14(13(20)10-12)22-18(25)17(24)21-11-15(16-2-1-7-26-16)23-5-8-27-9-6-23/h1-4,7,10,15H,5-6,8-9,11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYPEOMMHLJADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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